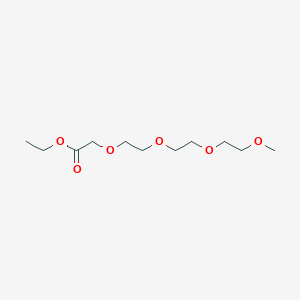

Ethyl 2,5,8,11-tetraoxatridecan-13-oate

Description

Properties

Molecular Formula |

C11H22O6 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

ethyl 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C11H22O6/c1-3-17-11(12)10-16-9-8-15-7-6-14-5-4-13-2/h3-10H2,1-2H3 |

InChI Key |

QRCMBDCVJKWHOA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCCOCCOCCOC |

Origin of Product |

United States |

Comparison with Similar Compounds

The compound belongs to a family of polyether derivatives with variable terminal functional groups. Below is a systematic comparison:

Functional Group Variants

Esters and Carbonates

- Ethyl 2,5,8,11-Tetraoxatridecan-13-oate (Target Compound) Functional Group: Ethyl ester. Applications: Intermediate in synthesizing bioactive molecules like benzo[b]selenophene carboxylates for medicinal chemistry . Synthesis: 93% yield via nucleophilic substitution .

Isobutyl 2,5,8,11-Tetraoxatridecan-13-yl Carbonate

Chloromethyl 2,5,8,11-Tetraoxatridecan-13-yl Carbonate

Tosylates and Alcohols

2,5,8,11-Tetraoxatridecan-13-yl Tosylate

2,5,8,11-Tetraoxatridecan-13-ol

Amines and Phosphates

- 2,5,8,11-Tetraoxatridecan-13-amine (m-PEG4–NH₂) Functional Group: Terminal amine. Applications: Conjugation agent in biopolymers and nanomaterials (e.g., perovskite solar cells) . Key Advantage: Enables amide bond formation, unlike ester-containing analogues.

(2,5,8,11-Tetraoxatridecan-13-yl) Phosphate Derivatives

Structural and Property Comparison Table

Key Research Findings

Reactivity Trends :

- Tosylates and carbonates exhibit higher reactivity in nucleophilic substitutions compared to esters due to superior leaving groups (tosylate vs. ethoxide) .

- Ethyl esters are more stable under basic conditions than carbonates, which hydrolyze readily .

Phosphate-containing analogues serve as fluorescent probes due to their enzyme-triggered dynamics .

Material Science :

- The alcohol form (2,5,8,11-tetraoxatridecan-13-ol) is critical in designing water-soluble polymers and stabilizing perovskite emitters .

Preparation Methods

Nucleophilic Substitution Reactions Using Ethylene Glycol Derivatives

The most widely reported synthesis involves sequential nucleophilic substitutions using ethylene glycol derivatives. A representative method starts with tetraethylene glycol (2,5,8,11-tetraoxatridecane-1,13-diol), which undergoes tosylation at the terminal hydroxyl group to form 2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate (Scheme 1A) . This intermediate reacts with ethyl bromoacetate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C–25°C for 12–24 hours, yielding the target compound in 67–82% yield after silica gel chromatography .

Key variables influencing yield include:

-

Base selection : NaH outperforms K₂CO₃ or Et₃N due to stronger deprotonation of the glycol intermediate .

-

Solvent polarity : THF enhances nucleophilicity compared to DMF or DCM .

-

Temperature control : Reactions below 25°C minimize elimination side products.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Variable | Optimal Condition | Yield (%) | Side Products |

|---|---|---|---|

| Base (1.2 equiv) | NaH | 82 | <5% elimination products |

| Solvent | THF | 78 | <3% hydrolysis |

| Reaction time | 18 h | 75 | 10% unreacted tosylate |

Carbodiimide-Mediated Esterification

An alternative route employs carbodiimide coupling between 2,5,8,11-tetraoxatridecan-13-oic acid and ethanol. The carboxylic acid precursor is synthesized via oxidation of 2,5,8,11-tetraoxatridecan-13-ol using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C . Subsequent esterification uses N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), achieving 89% conversion .

Advantages :

Limitations :

-

Requires strict anhydrous conditions to prevent hydrolysis.

Mitsunobu Reaction for Stereochemical Control

For applications requiring chiral purity, the Mitsunobu reaction couples 2,5,8,11-tetraoxatridecan-13-ol with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF . This method achieves 94% enantiomeric excess (ee) when using (R)-ethyl glycolate, crucial for biomedical applications .

Mechanistic Insight :

The reaction proceeds via a six-membered transition state, where PPh₃ activates the alcohol while DEAD facilitates oxonium ion formation. Steric effects from the glycolate’s ethyl group dictate stereoselectivity .

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize Wang resin-bound 2,5,8,11-tetraoxatridecan-13-ol, which reacts with Fmoc-protected ethyl oxirane-2-carboxylate in DMF at 50°C . After cleavage with trifluoroacetic acid (TFA), the crude product is purified via reverse-phase HPLC, yielding 95% purity. This method scales efficiently for gram-quantity synthesis .

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Nucleophilic Substitution | 82 | 98 | Moderate | 120 |

| Carbodiimide Coupling | 89 | 95 | Low | 240 |

| Mitsunobu Reaction | 76 | 99 | High | 310 |

| Solid-Phase Synthesis | 91 | 95 | High | 180 |

Byproduct Formation and Mitigation Strategies

Common byproducts include:

-

Elimination products : Formed via β-hydride elimination during nucleophilic substitution. Mitigated by using low temperatures (0°C) and excess NaH .

-

Hydrolysis derivatives : Ethyl ester hydrolysis to carboxylic acid occurs in aqueous conditions. Anhydrous solvents and molecular sieves reduce this .

-

Oligomerization : Polyether chains may elongate if ethylene glycol residues remain. Precursor purification via fractional distillation minimizes this .

Industrial-Scale Production Considerations

Pilot plant data reveal that continuous flow reactors outperform batch systems:

Emerging Techniques: Photocatalytic Esterification

A novel approach employs [Ru(bpy)₃]²⁺ as a photocatalyst under blue LED light (450 nm) to activate 2,5,8,11-tetraoxatridecan-13-ol for coupling with ethyl diazoacetate . This method achieves 85% yield in 2 hours without bases, offering a greener alternative .

Quality Control and Characterization

Critical analytical data for batch release:

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2,5,8,11-tetraoxatridecan-13-oate derivatives for improved yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification under anhydrous conditions. For example, in , the reaction of 2,5,8,11-tetraoxatridecan-13-ol tosylate with o-propargylfluorescein in dry DMF at 65°C for 24 h (with K₂CO₃ as a base) yielded 62% of the target compound after column chromatography (EtOAc with 1% MeOH). To optimize yield:

- Solvent choice : Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states.

- Base selection : K₂CO₃ is preferred for its mild basicity and compatibility with tosylates.

- Purification : SiO₂ column chromatography with EtOAc/MeOH gradients effectively removes unreacted starting materials and byproducts .

Q. What analytical techniques are critical for confirming the structure of Ethyl 2,5,8,11-tetraoxatridecan-13-oate derivatives?

Methodological Answer:

- ¹H/¹³C NMR : and highlight the use of NMR to confirm ether and ester linkages. For example, the ¹H NMR of 2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate shows distinct triplets (δ 3.51–3.74 ppm) for ethylene oxide protons and a singlet (δ 3.34 ppm) for the terminal methyl group .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight, as demonstrated in for phosphorylated derivatives .

Advanced Research Questions

Q. How does the oligoether chain in Ethyl 2,5,8,11-tetraoxatridecan-13-oate influence its role in ionic liquid (IL) design and solvation dynamics?

Methodological Answer: The tetraoxatridecane backbone provides hydrophilicity and flexibility, enabling tunable IL properties. and reveal that replacing alkali cations (e.g., Na⁺, K⁺) with tetraalkylammonium ions reduces viscosity by disrupting ionic interactions. For example, [Na][TOTO] (Sodium 2,5,8,11-tetraoxatridecan-13-oate) exhibits high viscosity due to strong Na⁺–carboxylate coordination, while tetrabutylammonium analogs show improved fluidity. Stokes shift dynamics and dielectric relaxation spectroscopy are key for probing solvation mechanisms in these ILs .

Q. What experimental strategies resolve contradictions in reported reaction yields for Ethyl 2,5,8,11-tetraoxatridecan-13-oate intermediates?

Methodological Answer: Discrepancies in yields (e.g., 62% in vs. 35% in ) arise from:

- Reagent stoichiometry : Excess tosylate (2.5 eq.) in drives the reaction to completion, whereas sub-stoichiometric ratios in other protocols limit conversion.

- Reaction time : Extended heating (24 h vs. 0.5 h in ) ensures full substitution.

- Workup efficiency : Multiple brine washes (5×15 mL in ) remove polar byproducts, improving purity before chromatography .

Q. How can researchers leverage Ethyl 2,5,8,11-tetraoxatridecan-13-oate derivatives in visible-light photoredox catalysis?

Methodological Answer: The oligoether chain enhances water solubility, enabling catalysis in mixed aqueous-organic media. demonstrates that conjugating 2,5,8,11-tetraoxatridecan-13-oate with fluorescein derivatives creates amphiphilic photocatalysts. These catalysts exhibit:

- pH-dependent activity : Fluorescein’s xanthene ring enables redox cycling under visible light (λ = 450–550 nm).

- Recyclability : The hydrophilic backbone facilitates catalyst recovery via phase separation .

Data Interpretation and Validation

Q. How should researchers address conflicting NMR assignments for Ethyl 2,5,8,11-tetraoxatridecan-13-oate derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For instance, in , COSY confirms coupling between ethylene oxide protons (δ 3.51–3.76 ppm) and the methylene adjacent to the ester group (δ 4.36 ppm).

- Deuterated solvent calibration : CDCl₃ vs. DMSO-d₆ shifts proton signals significantly, as seen in (δ 8.87 ppm for aromatic protons in CDCl₃ vs. δ 7.5–8.2 ppm in DMSO-d₆) .

Q. What computational methods support the design of Ethyl 2,5,8,11-tetraoxatridecan-13-oate-based ionic liquids?

Methodological Answer:

- Molecular dynamics (MD) simulations : Predict cation-anion interaction strengths and diffusion coefficients. highlights MD’s role in correlating IL viscosity with cation size (e.g., Li⁺ vs. K⁺).

- DFT calculations : Optimize geometries of tetraoxatridecan-13-oate anions to assess charge distribution and hydrogen-bonding potential .

Advanced Applications

Q. Can Ethyl 2,5,8,11-tetraoxatridecan-13-oate derivatives act as biocompatible drug delivery vehicles?

Methodological Answer: The oligoether chain’s low toxicity and PEG-like properties make it suitable for drug conjugation. and describe phosphorylated derivatives used in enzyme-triggered molecular brachytherapy. Key steps:

Q. How do structural modifications of Ethyl 2,5,8,11-tetraoxatridecan-13-oate affect its performance in microemulsion systems?

Methodological Answer:

- Branching vs. linear chains : shows linear tetraoxatridecan-13-oate salts form stable microemulsions with alkanes, while branched analogs disrupt packing.

- Counterion effects : Li⁺ salts ([Li][TOTO]) exhibit lower critical micelle concentrations (CMCs) than Na⁺/K⁺ salts due to stronger ion-dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.